molecular formula C6 H10 N2 O3 B1167435 prepro-von Willebrand factor CAS No. 105287-72-7

prepro-von Willebrand factor

Cat. No.: B1167435
CAS No.: 105287-72-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prepro-von Willebrand factor (prepro-VWF) is the initial, full-length translational product and biological precursor to mature von Willebrand factor (VWF), a multitasking glycoprotein essential for hemostasis, platelet adhesion, and coagulation factor VIII stabilization . Its study is fundamental for researchers investigating the molecular biology of blood coagulation, the pathophysiology of von Willebrand Disease (VWD), and thrombotic disorders. Synthesized exclusively in endothelial cells and megakaryocytes, the prepro-VWF polypeptide consists of 2813 amino acids, comprising a 22-amino acid signal peptide, a 741-amino acid propeptide (VWFpp), and the 2050-amino acid mature VWF subunit . The molecule features a distinctive domain structure (D1-D2-D'-D3-A1-A2-A3-D4-C1-C2-C3-C4-C5-C6-CK) that dictates its complex intracellular processing and ultimate function . The signal peptide directs the polypeptide to the endoplasmic reticulum, where it is removed, forming pro-VWF . In the endoplasmic reticulum, pro-VWF monomers form C-terminal disulfide-bonded dimers . A critical step occurs in the Golgi apparatus, where the VWF propeptide actively facilitates the assembly of these dimers into ultra-large, disulfide-bonded multimers in a pH-dependent manner, acting in a manner similar to a disulfide isomerase . Concurrently, the propeptide is cleaved by the protease furin but remains non-covalently associated with the mature VWF . The VWF propeptide is also absolutely essential for the subsequent targeting and packaging of the mature VWF multimers into specialized storage organelles—Weibel-Palade bodies in endothelial cells and α-granules in platelets . This reagent provides researchers with a key tool for: - Studying VWF Biosynthesis & Processing: Elucidate the intricate post-translational modifications, multimerization, and intracellular trafficking of VWF . - Modeling Disease Mechanisms: Investigate genetic mutations in the VWF gene that disrupt these early synthesis and processing steps, leading to various subtypes of VWD . - Exploring Cellular Secretion Pathways: Understand the formation and regulated secretion of Weibel-Palade bodies . - Developing Therapeutic Strategies: Use prepro-VWF as a reference for gene therapy research and for developing treatments for severe VWD . Disclaimer: This product is supplied For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

105287-72-7

Molecular Formula

C6 H10 N2 O3

Synonyms

prepro-von Willebrand factor

Origin of Product

United States

Chemical Reactions Analysis

Key Reactions:

  • Signal peptide cleavage : Mediated by signal peptidase in the ER, enabling translocation into the ER lumen .

  • N-linked glycosylation : Addition of 12 high-mannose oligosaccharides in the ER, followed by complex glycosylation in the Golgi .

Propeptide Cleavage and Role in Multimerization

The propeptide (VWFpp) is essential for directing multimer assembly:

Chemical Steps:

  • Furin-mediated cleavage : At the Arg763-Ser764 site in the trans-Golgi, separating VWFpp from mature VWF .

  • pH-dependent multimer assembly :

    • At Golgi pH (~6.0–6.2), histidine residues (His395, His460) in VWFpp undergo protonation, triggering conformational changes that facilitate inter-subunit disulfide bond formation .

    • VWFpp acts analogously to a disulfide isomerase, enabling covalent linkage of N-terminal cysteines in the D3 domain (Cys1099, Cys1142) between adjacent dimers .

Structural Insights:

  • D1-D2 domains : Form helical tubules in Weibel-Palade bodies, templating multimer assembly .

  • D3 domain : Contains a cystine knot (CTCK) for C-terminal dimerization in the ER, followed by N-terminal multimerization in the Golgi .

Multimer Assembly Pathway

VWF progresses from dimers to ultra-large multimers through sequential reactions:

Stage Location Key Reactions References
Dimerization ERTail-to-tail disulfide bonds via CTCK domains (Cys2010) .
Propeptide cleavage trans-GolgiFurin protease cleaves VWFpp from mature VWF .
Multimerization trans-GolgiN-terminal disulfide bonds (Cys1099, Cys1142) form under VWFpp guidance .

Glycosylation and Sulfation

Post-translational modifications enhance stability and function:

Glycosylation:

  • N-linked : 12 sites in the propeptide, 10 in mature VWF (e.g., Asn-linked in A1, A2 domains) .

  • O-linked : Added in the Golgi, primarily in the mucin-like region of the propeptide .

Sulfation:

  • Tyrosine residues in the D′-D3 region are sulfated, enhancing factor VIII binding .

Mutations Affecting Chemical Processing

Defects in chemical reactions lead to von Willebrand disease (VWD):

Mutation Domain Effect on Chemistry Clinical Phenotype
W1144GD3Disrupts disulfide isomerization, impairing multimerizationType 1 VWD (reduced survival)
S2179FD4Alters glycosylation, accelerating plasma clearanceType 1C VWD
R1205HA1Increases shear-induced cleavage by ADAMTS13Vicenza variant

Data from .

pH-Dependent Structural Transitions

Acidic pH in the Golgi induces critical conformational changes:

  • Protonation of His residues : Enables VWFpp to adopt a conformation conducive to multimer assembly .

  • Helical tubule formation : D1-D2 and D′-D3 domains form helical structures, facilitating storage in Weibel-Palade bodies .

Functional Implications of Chemical Modifications

  • Shear force activation : Hydrodynamic forces expose the A1 domain for platelet binding (GPIbα) and the A2 domain for ADAMTS13 cleavage .

  • Factor VIII binding : Sulfated Tyr residues in D′-D3 stabilize FVIII interaction, preventing premature degradation .

Comparison with Similar Compounds

Integumentary Mucin B.1 (FIM-B.1) from Xenopus laevis

Structural Homology :

  • FIM-B.1 shares a modular architecture with prepro-VWF, including four D-like domains (D1-D2-D*-D3) and a C-terminal cystine knot motif . These domains facilitate multimerization, akin to VWF’s role in forming high-molecular-weight multimers.
  • Both proteins contain a "complement control protein" (CCP) motif and cysteine-rich regions critical for disulfide bonding .

Functional Divergence :

  • While prepro-VWF is central to hemostasis, FIM-B.1 forms mucin gels that protect amphibian epithelia .
  • FIM-B.1 exhibits O-glycosylation clusters absent in VWF, conferring mucoadhesive properties .

Key Research Findings :

  • Cloning of FIM-B.1 revealed polymorphisms in tandem repeats (e.g., PAATDSET insertions), causing size heterogeneity (>8.3 kb mRNA) .

Human Intestinal Mucin MUC2

Domain Similarities :

  • MUC2’s N- and C-terminal regions flanking its mucin domain are homologous to prepro-VWF’s D-domains, enabling disulfide-dependent oligomerization .
  • Both proteins require D-domains for dimerization prior to glycosylation .

Structural and Functional Contrasts :

  • MUC2’s C-terminus is stabilized by an additional disulfide bond absent in VWF, enhancing mucosal gel integrity .
  • MUC2 lacks VWF’s A-domains, which mediate collagen and platelet GPIb binding .

Research Insights :

  • Cryo-EM studies show MUC2 forms filamentous networks via D-domain interactions, contrasting VWF’s linear multimers .
  • MUC2’s O-glycosylation dominates its central domain, unlike VWF’s N-linked glycans .

Porcine Submaxillary Mucin

Conserved D-Domains :

  • The N-terminal D1-D3 domains share 30–40% sequence identity with prepro-VWF, essential for dimerization .
  • Unlike VWF, its C-terminal domain lacks D-domain homology but retains conserved cysteines for dimerization .

Functional Role :

  • Facilitates salivary lubrication, diverging from VWF’s hemostatic role .
  • Polymorphic tandem repeats (81-residue units) cause size variation, absent in VWF .

Key Studies :

  • Recombinant submaxillary mucin forms disulfide-linked dimers, supporting a VWF-like assembly model .

Comparative Data Table

Compound Structural Domains Multimerization Mechanism Functional Role Key Differences
Prepro-VWF D1-D2-D’-D3, cystine knot D-domain polymerization Hemostasis, platelet adhesion Cleaved by furin; binds FVIII and GPIb
FIM-B.1 D1-D2-D*-D3, CCP motif D-domain and cystine knot Epithelial protection O-glycosylation clusters; mucoadhesive
MUC2 N/C-terminal D-domains D-domain dimerization Intestinal mucosal barrier Extra C-terminal disulfide bond
Porcine Submaxillary Mucin D1-D3, tandem repeats D-domain dimerization Salivary lubrication Polymorphic repeats; no VWF-like C-terminus

Research Findings and Clinical Relevance

  • Diagnostics: Prepro-VWF’s quantitation (VWF:Ag, VWF:RCo) is critical for VWD diagnosis, with sensitivity (93%) and specificity (82%) varying by assay .
  • Therapeutics : Recombinant VWF (rVWF) shows efficacy in severe VWD, with clinical trials reporting hemostatic success in 93% of bleeding episodes .
  • Evolutionary Insights : D-domains are conserved across mucins and VWF, suggesting an ancient mechanism for large glycoprotein assembly .

Q & A

Q. What are the critical structural domains of prepro-von Willebrand factor (prepro-vWF) responsible for multimerization, and how are they experimentally validated?

Prepro-vWF contains four conserved D-domains (D1-D2-D*-D3) at its amino terminus, which are essential for multimer assembly . These domains share homology with mucins (e.g., MUC2) and facilitate disulfide bond formation. Experimental validation includes:

  • Cysteine mutagenesis : Altering CGLCG motifs in D1/D2 domains disrupts interchain disulfide bonds, blocking multimerization .
  • In vitro expression : Full-length cDNA constructs (8,439 nucleotides) produce unglycosylated precursors, confirming domain-specific roles in polymerization .
  • Comparative studies : Structural alignment with Xenopus laevis mucin B.1 highlights evolutionary conservation of D-domains in multimerization .

Q. How do proteolytic cleavage events regulate prepro-vWF processing, and what methodologies identify cleavage sites?

Cleavage at Tyr-842/Met-843 by calpain-like proteases generates 140 kDa and 176 kDa fragments critical for functional maturation . Key methodologies:

  • Anti-peptide antibodies : Synthetic peptides spanning cleavage sites (e.g., Ala-837–Asp-851) immunochemically detect intact subunits vs. fragments .
  • Mass spectrometry : Identifies post-translational modifications and cleavage products in plasma-derived vWF .
  • Patient-derived samples : Type IIA von Willebrand disease (VWD) samples show reduced antibody reactivity at cleavage sites, indicating structural abnormalities .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in multimer analysis of prepro-vWF across VWD subtypes?

Multimer analysis faces challenges in resolving low-abundance intermediates. Advanced approaches include:

  • Gradient SDS electrophoresis : Using 0.8% agarose–1.75% acrylamide gels to separate minor bands between major oligomers, revealing subtype-specific patterns (e.g., increased faster-migrating bands in type IIA VWD) .
  • Autoradiography with ¹²⁵I-labeled antibodies : Enhances sensitivity for detecting multimer loss in type IIA/B VWD .
  • Multimer-specific functional assays : Ristocetin cofactor activity and collagen binding correlate with multimer size distribution .

Q. How do mutations in the prepro-vWF propeptide (e.g., R854Q/R763G) affect intracellular trafficking and secretion?

Propeptide mutations impair vWF storage or secretion:

  • Pulse-chase assays : Track ²³⁵S-labeled vWF in endothelial cells to quantify secretion delays .
  • Factor VIII binding assays : Mutant propeptides reduce FVIII-vWF complex stability, measured via ELISA or surface plasmon resonance .
  • Endothelial injury models : Cold/wound injury in vitro upregulates vWF secretion (e.g., 1,055% increase post-cytotoxic injury), highlighting compensatory mechanisms .

Q. What methodologies differentiate endothelial-derived prepro-vWF from platelet-stored vWF in disease models?

  • Immunofluorescence colocalization : Dual staining for vWF and vW Antigen II (vW AgII) identifies endothelial-specific granules .
  • Metabolic labeling : ³⁵S-methionine incorporation in cultured endothelial cells distinguishes de novo synthesis from platelet release .
  • Plasma vs. platelet lysate analysis : Multimer distribution differs, with platelet lysates enriched in ultra-large multimers .

Data Contradiction and Validation

Q. How to address conflicting reports on the role of D-domains in mucin vs. prepro-vWF multimerization?

While D-domains are essential in both systems, methodological differences explain contradictions:

  • Reducing conditions : Porcine mucin dimers are stable under non-reducing SDS-PAGE but dissociate with β-mercaptoethanol, unlike vWF multimers .
  • Domain deletion mutants : Truncated mucin constructs lacking D3-domains retain dimerization, suggesting redundancy absent in vWF .
  • Cross-species comparisons : Xenopus mucin B.1 lacks D4 domains critical for vWF multimer size regulation .

Q. Why do some studies report elevated vWF antigen in scleroderma/Raynaud’s phenomenon, and how is endothelial injury modeled in vitro?

Elevated vWF antigen (255–502% of controls) reflects endothelial damage. Validation strategies:

  • Cold/wound injury models : Induce 644% and 1,055% vWF secretion increases in endothelial cultures .
  • Cytokine stimulation : TNF-α/IL-1β upregulate vWF synthesis, measured via qPCR or ELISA .
  • Clinical correlation : Plasma vWF levels correlate with disease severity in scleroderma patients (p < 0.005) .

Methodological Resources

  • Multimer analysis : Gradient gels (1–2% agarose) with autoradiography .
  • Cleavage site mapping : Synthetic peptide antibodies + immunoblotting .
  • Trafficking studies : Pulse-chase assays + confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.